Tert-butyl 6-amino-7,7,7-trifluoroheptanoate
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Overview
Description
Tert-butyl 6-amino-7,7,7-trifluoroheptanoate is an organic compound that features a tert-butyl ester group, an amino group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-7,7,7-trifluoroheptanoate typically involves the esterification of 6-amino-7,7,7-trifluoroheptanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acidic conditions, often using reagents such as sulfuric acid or boron trifluoride diethyl etherate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process may also involve the use of azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-7,7,7-trifluoroheptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Tert-butyl 6-amino-7,7,7-trifluoroheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can be used in NMR studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-7,7,7-trifluoroheptanoate depends on its specific application. In biochemical studies, the trifluoromethyl group can interact with various molecular targets, altering their function. The amino group can form hydrogen bonds or participate in nucleophilic attacks, while the ester group can undergo hydrolysis under physiological conditions, releasing the active compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-amino-7,7,7-trifluoroheptanoic acid: Similar structure but lacks the ester group.
Tert-butyl 6-amino-7,7,7-trifluoroheptanol: Similar structure but has an alcohol group instead of an ester.
Tert-butyl 6-amino-7,7,7-trifluoroheptanamide: Similar structure but has an amide group instead of an ester.
Uniqueness
Tert-butyl 6-amino-7,7,7-trifluoroheptanoate is unique due to the presence of both the tert-butyl ester and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl 6-amino-7,7,7-trifluoroheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NO2/c1-10(2,3)17-9(16)7-5-4-6-8(15)11(12,13)14/h8H,4-7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNSLHNLUZUUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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